6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring The presence of a chlorine atom at the 6th position and a cyclopropyl group at the 2nd position further defines its unique chemical identity
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which 6-chloro-2-cyclopropylimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions may play a role in the interaction of this compound with its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines, including this compound, through radical reactions may influence various biochemical pathways .
Result of Action
Certain imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . It is possible that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyclopropyl-1H-imidazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: Further cyclization can occur with suitable reagents to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Oxidation Products: N-oxides of imidazo[1,2-a]pyridine.
Reduction Products: Amino derivatives of imidazo[1,2-a]pyridine.
Scientific Research Applications
6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Similar structure with an ethyl group instead of a cyclopropyl group.
6-Chloro-2-methylimidazo[1,2-a]pyridine: Similar structure with a methyl group instead of a cyclopropyl group.
6-Chloro-2-phenylimidazo[1,2-a]pyridine: Similar structure with a phenyl group instead of a cyclopropyl group.
Uniqueness: 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound in drug discovery and development.
Biological Activity
6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings, including in vitro studies, structure-activity relationships (SAR), and case studies that highlight the compound's biological efficacy.
Chemical Structure and Synthesis
The compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused pyridine ring and an imidazole moiety. The cyclopropyl group at position 2 and the chloro substituent at position 6 contribute to its unique pharmacological properties. Synthesis typically involves cyclization reactions of appropriate precursors, often employing methods such as C-H activation or transition metal catalysis to form the imidazo framework.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In a study assessing various derivatives, this compound showed submicromolar inhibitory activity against multiple tumor cell lines, suggesting its potential as a lead compound for developing new anticancer agents. The structure-activity relationship analysis indicated that modifications at the imidazo position can enhance potency against specific cancer types .
Table 1: In Vitro Anticancer Activity of this compound Derivatives
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | HepG2 (Liver) | 0.38 |
This compound | MDA-MB-231 (Breast) | 0.45 |
This compound | A549 (Lung) | 0.50 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. In vitro studies have shown moderate antibacterial and antifungal activities against various strains. For instance, derivatives of 6-chloro-pyridin-2-yl-amine exhibited significant antimicrobial activity with some compounds demonstrating enhanced effects against resistant strains .
Table 2: Antimicrobial Activity of this compound Derivatives
Compound | Microbial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
This compound | Escherichia coli | 12 |
This compound | Candida albicans | 10 |
Case Studies
Case studies involving the application of this compound in preclinical models have provided insights into its therapeutic potential. For example, a recent study highlighted its efficacy in reducing tumor growth in xenograft models when administered in conjunction with standard chemotherapy agents . These findings suggest that this compound could enhance the effectiveness of existing treatments.
Discussion
The biological activity of this compound underscores its potential as a versatile therapeutic agent. The combination of anticancer and antimicrobial properties makes it a candidate for further pharmacological exploration. Future research should focus on optimizing its structure to improve solubility and bioavailability while minimizing toxicity.
Properties
IUPAC Name |
6-chloro-2-cyclopropylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-8-3-4-10-12-9(7-1-2-7)6-13(10)5-8/h3-7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFINAOMXOUHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.